Chemical structure and physical properties of[4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid
Chemical structure and physical properties of[4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid
An In-depth Technical Guide to [4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid: Structure, Properties, and Synthetic Utility
Introduction
[4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates two key reactive moieties: a phenylboronic acid group and a methyl acrylate substituent. The boronic acid functionality makes it an excellent coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1][2] Simultaneously, the methyl acrylate tail provides a site for further chemical elaboration. This unique combination allows for the strategic introduction of a functionalized aromatic ring into complex molecular architectures, making it a valuable building block for the synthesis of novel pharmaceuticals and advanced materials.[3][4] This guide provides a comprehensive overview of its chemical structure, physical properties, a robust synthetic protocol, and its primary applications in modern organic synthesis.
Part 1: Chemical Structure and Identification
The molecular architecture of [4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid is defined by a planar phenyl ring substituted at the 1-position with a boronic acid group [-B(OH)₂] and at the 4-position with a methyl acrylate group in a trans (E) configuration. The boron atom is sp²-hybridized and possesses a vacant p-orbital, which imparts its characteristic Lewis acidity.[5] In the solid state, phenylboronic acids commonly form hydrogen-bonded dimers through their hydroxyl groups, a structural motif that influences their physical properties.[5][6]
Table 1: Compound Identification
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | [4-((E)-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid | |
| CAS Number | 380430-58-0 | [7] |
| Molecular Formula | C₁₀H₁₁BO₄ | [8] |
| Molecular Weight | 206.01 g/mol | [8] |
| Canonical SMILES | COC(=O)C=CC1=CC=C(C=C1)B(O)O | [8] |
| InChI Key | SFFLPCJECXYODW-SOFGYWHQSA-N |[8] |
Part 2: Physicochemical and Spectral Properties
A thorough understanding of the physicochemical properties is critical for effective handling, reaction setup, and purification.
Physical Properties
While specific experimental data for this exact molecule is sparse, its properties can be reliably inferred from closely related analogs and the general behavior of arylboronic acids.
Table 2: Physical and Chemical Properties
| Property | Value / Description | Rationale / Reference |
|---|---|---|
| Appearance | White to off-white crystalline powder. | Typical appearance for arylboronic acids.[5][9] |
| Melting Point | Not experimentally reported. Expected to be >180 °C. | Analogs like 4-methoxycarbonylphenylboronic acid melt at 197-200 °C. |
| Solubility | Soluble in polar organic solvents such as methanol, DMSO, and THF. Poorly soluble in water and nonpolar solvents like hexanes. | Phenylboronic acids exhibit high solubility in polar organic solvents but low solubility in water.[5][10][11] The extended nonpolar structure of the target molecule is expected to follow this trend. |
| Stability | Stable under standard conditions. May dehydrate upon heating or under vacuum to form the corresponding trimeric anhydride (boroxine). | A common characteristic of boronic acids. |
Predicted Spectral Characteristics
For a researcher verifying the identity and purity of this compound, the following spectral data are anticipated:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.05 (s, 2H): Broad singlet for the two -OH protons of the boronic acid.
-
δ 7.80 (d, J = 8.2 Hz, 2H): Aromatic protons ortho to the boronic acid.
-
δ 7.65 (d, J = 8.2 Hz, 2H): Aromatic protons ortho to the propenyl group.
-
δ 7.58 (d, J = 16.0 Hz, 1H): Vinylic proton alpha to the phenyl ring. The large coupling constant confirms the E-configuration.
-
δ 6.65 (d, J = 16.0 Hz, 1H): Vinylic proton alpha to the carbonyl group.
-
δ 3.70 (s, 3H): Singlet for the methoxy (-OCH₃) protons.
-
-
¹³C NMR (101 MHz, DMSO-d₆):
-
δ 166.5: Carbonyl carbon (C=O).
-
δ 142.8: Vinylic carbon (Ar-C H=CH).
-
δ 137.2: Aromatic quaternary carbon.
-
δ 134.8: Aromatic carbons (CH) ortho to the boronic acid.
-
δ 128.0: Aromatic carbons (CH) ortho to the propenyl group.
-
δ 120.1: Vinylic carbon (Ar-CH=C H).
-
δ 51.6: Methoxy carbon (-OCH₃).
-
Note: The carbon atom attached to boron (C-B) is often broad or unobserved.
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
~3300 cm⁻¹ (broad): O-H stretching of the boronic acid group.
-
~1710 cm⁻¹ (strong): C=O stretching of the ester.
-
~1630 cm⁻¹: C=C stretching of the alkene.
-
~1350 cm⁻¹: B-O stretching.
-
Part 3: Synthesis and Handling
A reliable synthesis of arylboronic acids is crucial for their application. A well-established method involves the conversion of an aryl halide to an organometallic intermediate, followed by reaction with a borate ester.
Proposed Synthetic Protocol
This protocol is based on established methods for preparing arylboronic acids from aryl bromides.[12][13] The starting material, methyl (E)-3-(4-bromophenyl)acrylate, is commercially available or readily synthesized.
Step 1: Preparation of Organolithium Intermediate
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl (E)-3-(4-bromophenyl)acrylate (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe over 20 minutes, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
Causality: This step performs a lithium-halogen exchange to generate the highly nucleophilic aryllithium species. The extremely low temperature is critical to prevent side reactions, such as the aryllithium attacking the ester moiety of another molecule.
Step 2: Borylation
-
To the cold aryllithium solution, add triisopropyl borate (1.5 eq) dropwise, again ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).
Causality: The nucleophilic aryllithium attacks the electrophilic boron atom of the triisopropyl borate. Using a sterically hindered borate like triisopropyl borate minimizes the formation of over-arylated borane species. The reaction is allowed to warm to ensure complete conversion.
Step 3: Hydrolysis and Isolation
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by adding 2 M hydrochloric acid (HCl) until the solution is acidic (pH ~1-2).
-
Stir vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the boronate ester to the boronic acid.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or silica gel chromatography to yield the final product.
Causality: The acidic workup is essential to protonate the boronate ester intermediate, leading to the desired boronic acid product.
Safe Handling and Storage
As with most boronic acids, appropriate safety measures are necessary.
-
Handling: Use in a well-ventilated chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[15] Avoid inhalation of dust and contact with skin and eyes.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and light.[17] For long-term storage, an inert atmosphere (e.g., in a desiccator or glovebox) is recommended to prevent dehydration to the boroxine.
Part 4: Applications in Organic Synthesis
The synthetic utility of this molecule is primarily centered on its participation in the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura Cross-Coupling Reaction
This reaction is a cornerstone of modern synthetic chemistry for creating biaryl and vinyl-aryl structures.[1] In this context, [4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid serves as the organoboron nucleophile, which reacts with an organohalide (or triflate) electrophile in the presence of a palladium catalyst and a base.
This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the boronic acid reagents.[2] The reaction proceeds through a well-understood catalytic cycle.
-
Mechanism Explained:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid (R²-B(OH)₂), activated by the base, transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic partners. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.
-
Conclusion
[4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid is a highly versatile and valuable reagent for synthetic chemists. Its well-defined structure, predictable reactivity in Suzuki-Miyaura coupling, and the presence of a secondary functional group for further modification make it an ideal building block for constructing complex molecules. The protocols and data presented in this guide provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively synthesize, handle, and apply this compound in their research endeavors.
References
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PubChem. [4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid. National Center for Biotechnology Information. [Link]
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Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]
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PrepChem.com. Synthesis of 4-Methoxyphenylboronic acid. [Link]
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Al-Zoubi, R. M., et al. (2013). Application of the Suzuki–Miyaura Reaction in the Synthesis of Flavonoids. Molecules. [Link]
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Sporzyński, A., & Leszczynski, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry. [Link]
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Flanagan, K. J., & Senge, M. O. (2015). Crystal structure of 4-(meth-oxy-carbon-yl)phenyl-boronic acid. Acta Crystallographica Section E. [Link]
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Royal Society of Chemistry. Supporting Information for Temperature-controlled sequential Suzuki–Miyaura reactions. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
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Chemsrc. 4-methoxy-3-allyl-1-phenylboronic acid. [Link]
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SpectraBase. Phenylboronic acid 1H NMR. [Link]
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